

# Preliminary Toxicity Assessment of Rengynic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rengynic acid |           |
| Cat. No.:            | B592748       | Get Quote |

Disclaimer: This document provides a preliminary toxicity assessment of **Rengynic acid** based on available scientific literature. Direct toxicological data for **Rengynic acid** is limited. Therefore, this assessment relies heavily on surrogate data from its source, the plant Forsythia suspensa, and its other major chemical constituents, forsythiaside A and phillyrin. This guide is intended for researchers, scientists, and drug development professionals and should not be considered a definitive safety evaluation. Further targeted toxicological studies on isolated **Rengynic acid** are warranted.

### Introduction

Rengynic acid is a naturally occurring compound that can be isolated from the seeds of Forsythia suspensa[1], a plant widely used in traditional medicine. While research has explored the potential antiviral effects of Rengynic acid, a comprehensive toxicological profile is not yet available. This technical guide aims to provide a preliminary toxicity assessment by summarizing the available data on Forsythia suspensa extracts and its major bioactive components, forsythiaside A and phillyrin. The assessment covers acute and sub-chronic toxicity, in vitro cytotoxicity, and genotoxicity.

# **Chemical and Physical Information**



| Compound        | Molecular Formula | Molar Mass   | Chemical Structure                                                                                                                                                                                                                 |
|-----------------|-------------------|--------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rengynic acid   | C8H14O4           | 174.19 g/mol | [Structure not available in search results]                                                                                                                                                                                        |
| Forsythiaside A | C29H36O15         | 624.59 g/mol | [(2R,3S,4R,5R,6R)-6-<br>[2-(3,4-<br>dihydroxyphenyl)ethox<br>y]-4,5-dihydroxy-2-<br>[[(2R,3R,4R,5R,6S)-3,<br>4,5-trihydroxy-6-<br>methyloxan-2-<br>yl]oxymethyl]oxan-3-<br>yl] (E)-3-(3,4-<br>dihydroxyphenyl)prop-<br>2-enoate[2] |
| Phillyrin       | C27H34O11         | 534.55 g/mol | 4- [(1S,3aR,4R,6aR)-4- (3,4- Dimethoxyphenyl)tetra hydro-1H, 3H-furo[3,4- c]furan-1-yl]-2- methoxyphenyl b-D- glucopyranoside[3]                                                                                                   |

# **In Vivo Toxicity Data**

The in vivo toxicity of **Rengynic acid** has not been directly studied. However, studies on extracts of Forsythia suspensa and its major constituents provide valuable insights into its potential toxicity profile.



| Test<br>Substance                                     | Species  | Route         | LD50/MTD            | Observatio<br>ns                                                                 | Reference |
|-------------------------------------------------------|----------|---------------|---------------------|----------------------------------------------------------------------------------|-----------|
| Forsythia<br>suspensa<br>leaves tea<br>(FSLT)         | Mice     | Oral          | > 15 g/kg bw        | No mortality<br>or obvious<br>poisoning<br>symptoms<br>observed<br>over 14 days. | [4]       |
| Forsythia<br>suspensa<br>leaves<br>aqueous<br>extract | Rats     | Oral          | > 60 g/kg bw        | No obvious poisoning symptoms.                                                   | [4]       |
| Forsythia viridissima fruits aqueous extract (EFVF)   | Rats     | Oral          | > 5 g/kg bw         | No significant<br>mortality or<br>body weight<br>changes over<br>14 days.        | [5]       |
| Phillyrin                                             | NIH Mice | Oral          | > 18.1 g/kg<br>bw   | No mortality or clinically relevant adverse effects observed after 14 days.      | [6][7]    |
| Forsythiaside<br>A                                    | Mice     | Not Specified | IC50 = 1.98<br>g/kg | Caused acute toxicity.                                                           | [6]       |



| Test<br>Substance                             | Species     | Dosing<br>Regimen                                  | NOAEL               | Observatio<br>ns                                                                                                                                         | Reference |
|-----------------------------------------------|-------------|----------------------------------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Forsythia<br>suspensa<br>leaves tea<br>(FSLT) | Wistar Rats | 1, 3, and 10<br>g/kg/day for<br>90 days            | > 10 g/kg/day       | No abnormal or dead rats found. No significant differences in body weight, food consumption, hematology, serum biochemistry, or organ/body weight ratio. | [4]       |
| Phillyrin                                     | SD Rats     | 540, 1620,<br>and 6480<br>mg/kg/day for<br>30 days | > 6480<br>mg/kg/day | No mortality or significant toxicological effects observed.                                                                                              | [6][7]    |

# **In Vitro Cytotoxicity Data**



| Test<br>Substance                                             | Cell Line                          | Assay         | IC50 /<br>Cytotoxic<br>Concentrati<br>on             | Observatio<br>ns                                                          | Reference |
|---------------------------------------------------------------|------------------------------------|---------------|------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Forsythia<br>suspensa<br>extract (FSE)                        | A549 (human<br>lung cancer)        | MTT           | 10 - 150<br>μg/mL                                    | Inhibited cell growth in a concentration - and time-dependent manner.     | [8]       |
| Forsythia<br>suspensa<br>root ethanolic<br>extract<br>(FSEER) | TE-13<br>(esophageal<br>carcinoma) | Not specified | 0.58 mg/mL                                           | Showed more marked inhibitory effect compared to leaf and fruit extracts. | [9]       |
| Forsythia<br>suspensa<br>fruit hexane<br>fraction (FFH)       | PC-3<br>(prostate<br>cancer)       | MTT           | > 50 μg/mL                                           | Significantly reduced cell viability.                                     | [10]      |
| Forsythiaside<br>A                                            | PK-15, Mark-<br>145, CHK<br>cells  | Not specified | 0.138, 0.087,<br>and 0.384<br>mg/mL,<br>respectively | Displayed cytotoxicity.                                                   | [6]       |
| Phillyrin (KD-<br>1)                                          | Vero E6                            | MTT           | 1959 μg/mL<br>(TC50)                                 | Evaluated for cytotoxicity in the context of antiviral activity.          | [11]      |
| Phillyrin (KD-<br>1)                                          | Huh-7                              | MTT           | 1034 μg/mL<br>(TC50)                                 | Evaluated for cytotoxicity in the context of                              | [11]      |



|           |      |     |             | antiviral<br>activity.                                               |
|-----------|------|-----|-------------|----------------------------------------------------------------------|
| Phillyrin | PC12 | MTT | > 100 μg/mL | No effect on cell viability at concentration [12] s up to 100 μg/mL. |

### **Genotoxicity Assessment**

An aqueous extract of Forsythia suspensa leaves (FSLAE), which contains **Rengynic acid**, forsythiaside A, and phillyrin, has been evaluated for its mutagenic and teratogenic potential.

The bacterial reverse mutation assay (Ames test) conducted on FSLAE showed no mutagenic activity in Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, both with and without metabolic activation (S9 mix), at concentrations up to 5000  $\mu$  g/plate [13][14]. An aqueous extract of Forsythia viridissima fruits also showed no evidence of genotoxicity in the Ames test at up to 5000  $\mu$  g/plate [5].

In an in vivo micronucleus test, oral administration of FSLAE to mice at doses up to 10.00 g/kg body weight did not induce an increase in micronucleated polychromatic erythrocytes in bone marrow[13][14]. Similarly, an aqueous extract of Forsythia viridissima fruits did not show genotoxicity in the in vivo micronucleus test at doses up to 5000 mg/kg[5].

An in vitro chromosomal aberration test on Chinese hamster lung (CHL/IU) cells with an aqueous extract of Forsythia viridissima fruits at concentrations of 1100-2500  $\mu$ g/mL showed no evidence of clastogenicity[5].

No significant increase in chromosome aberrations in spermatocytes of mice was observed after treatment with FSLAE at doses up to 10.00 g/kg body weight[13][14].

# **Experimental Protocols**

A single high dose of the test substance is administered orally to a group of rodents. The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days[4][5]. At the end of the observation period, a gross necropsy is performed.

### Foundational & Exploratory





The test substance is administered orally on a daily basis to groups of rodents at three or more dose levels for a period of 90 days. A control group receives the vehicle only. During the study, observations are made on clinical signs, body weight, and food consumption. At termination, hematological and clinical biochemistry parameters are analyzed, and a full necropsy with organ weight measurements and histopathological examination is performed[4].

- Seed cells in a 96-well plate and incubate to allow for cell attachment.
- Treat the cells with various concentrations of the test substance and incubate for a specified period (e.g., 24, 48, 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
- Several strains of Salmonella typhimurium histidine auxotrophs are used.
- The bacterial strains are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 mix).
- The mixture is plated on a minimal glucose agar medium lacking histidine.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[13][14].
- Groups of mice are treated with the test substance, typically via oral gavage, at three dose levels. A positive and a negative control group are also included.
- Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).



- Bone marrow smears are prepared on microscope slides.
- The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
- The frequency of micronucleated PCEs is determined by scoring a sufficient number of PCEs per animal. A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates clastogenic or aneugenic activity[13][14].
- Cultured mammalian cells (e.g., Chinese hamster lung cells) are exposed to the test substance at several concentrations, with and without metabolic activation.
- A positive and a negative control are included.
- After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them
  in metaphase.
- The cells are harvested, treated with a hypotonic solution, and fixed.
- Metaphase spreads are prepared on microscope slides and stained.
- The slides are analyzed microscopically for structural chromosome aberrations[5].

# **Potential Signaling Pathway Modulation**

Forsythiaside A, a major constituent of Forsythia suspensa, has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Given the structural similarities between phenylethanoid glycosides, it is plausible that **Rengynic acid** may interact with similar pathways.

Forsythiaside A has been reported to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response[15]. By inhibiting NF-κB, forsythiaside A can reduce the production of pro-inflammatory cytokines.





Click to download full resolution via product page

#### NF-κB Signaling Pathway Inhibition

The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cellular responses to stress, including inflammation. Forsythiaside A has been shown to influence MAPK signaling, contributing to its anti-inflammatory effects.





Click to download full resolution via product page

#### MAPK Signaling Pathway Modulation

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Forsythiaside A has been found to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and providing protection against oxidative stress[15].





Click to download full resolution via product page

Nrf2 Signaling Pathway Activation



### Conclusion

Based on the available data for Forsythia suspensa extracts and its major constituents, forsythiaside A and phillyrin, **Rengynic acid** is preliminarily assessed to have a low order of acute and sub-chronic toxicity. The lack of genotoxicity in comprehensive in vitro and in vivo assays for the plant extract suggests that **Rengynic acid** is unlikely to be a mutagenic or clastogenic agent. In vitro studies indicate that extracts of Forsythia suspensa can exert cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in oncology. The modulation of key signaling pathways such as NF-kB, MAPK, and Nrf2 by forsythiaside A suggests that **Rengynic acid** may also possess anti-inflammatory and antioxidant properties.

However, it is crucial to reiterate that this is a preliminary assessment based on surrogate data. Direct and comprehensive toxicological evaluation of isolated **Rengynic acid** is essential to establish a definitive safety profile for its potential development as a therapeutic agent. Future studies should include acute, sub-chronic, and chronic toxicity studies, as well as a full battery of genotoxicity tests on the purified compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. Forsythoside A | C29H36O15 | CID 5281773 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phillyrin | 487-41-2 | MP08141 | Biosynth [biosynth.com]
- 4. Analysis of chemical compounds and toxicological evaluation of Forsythia suspensa leaves tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous extract of Forsythia viridissima fruits: Acute oral toxicity and genotoxicity studies [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A Study of the Anti-Cancer Effects of the Hexane Fraction of the Methanol Extract of Forsythiae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phillyrin (KD-1) exerts anti-viral and anti-inflammatory activities against novel coronavirus (SARS-CoV-2) and human coronavirus 229E (HCoV-229E) by suppressing the nuclear factor kappa B (NF-kB) signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effects of Phillyrin on H2O2-induced Oxidative Stress and Apoptosis in PC12 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanol extract of Forsythia suspensa root induces apoptosis of esophageal carcinoma cells via the mitochondrial apoptotic pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenic and teratogenic toxicity evaluation of Forsythia suspensa leaves aqueous extract PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forsythiasides: A review of the pharmacological effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Assessment of Rengynic Acid: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b592748#preliminary-toxicity-assessment-of-rengynic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com